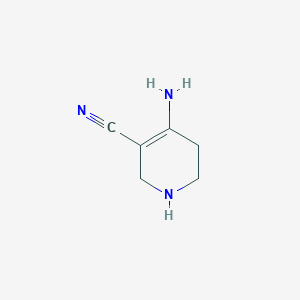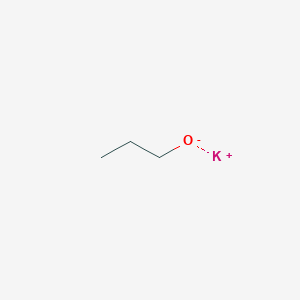
Potassium n-propoxide, in n-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium n-propoxide, in n-propanol is an organopotassium compound with the chemical formula C₃H₇KO. It is a white to off-white solid that is highly reactive and used primarily as a strong base in organic synthesis. This compound is known for its ability to deprotonate weak acids and participate in various nucleophilic substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium n-propoxide, in n-propanol can be synthesized by reacting potassium metal with n-propanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The reaction proceeds as follows:
2K+2C3H7OH→2C3H7OK+H2
Industrial Production Methods: In an industrial setting, potassium n-propoxide is produced by the same method but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The use of high-purity potassium metal and n-propanol is crucial to avoid impurities that could affect the reactivity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium n-propoxide, in n-propanol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, particularly in the formation of ethers via the Williamson ether synthesis.
Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.
Deprotonation: It is used to deprotonate weak acids, forming the corresponding potassium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides under anhydrous conditions.
Elimination Reactions: Often carried out in the presence of a solvent like ethanol.
Deprotonation: Conducted under inert atmosphere to prevent moisture interference.
Major Products Formed:
Ethers: Formed via nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Potassium Salts: Produced through deprotonation of weak acids.
Applications De Recherche Scientifique
Potassium n-propoxide, in n-propanol has a wide range of applications in scientific research:
Chemistry: Used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action for potassium n-propoxide involves its strong basicity and nucleophilicity. It readily donates electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved typically include nucleophilic substitution and elimination mechanisms.
Comparaison Avec Des Composés Similaires
- Sodium n-propoxide (C₃H₇ONa)
- Lithium n-propoxide (C₃H₇OLi)
- Potassium tert-butoxide (C₄H₉OK)
Comparison:
- Reactivity: Potassium n-propoxide, in n-propanol is more reactive than its sodium and lithium counterparts due to the larger ionic radius of potassium, which makes the potassium ion less tightly bound to the alkoxide ion.
- Solubility: this compound is more soluble in organic solvents compared to sodium and lithium n-propoxide.
- Basicity: this compound is a stronger base than sodium and lithium n-propoxide, making it more effective in deprotonation reactions.
Propriétés
Numéro CAS |
16872-93-8 |
|---|---|
Formule moléculaire |
C3H8KO |
Poids moléculaire |
99.19 g/mol |
Nom IUPAC |
potassium;propan-1-olate |
InChI |
InChI=1S/C3H8O.K/c1-2-3-4;/h4H,2-3H2,1H3; |
Clé InChI |
PMXKWEPBGALTJL-UHFFFAOYSA-N |
SMILES |
CCC[O-].[K+] |
SMILES canonique |
CCCO.[K] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


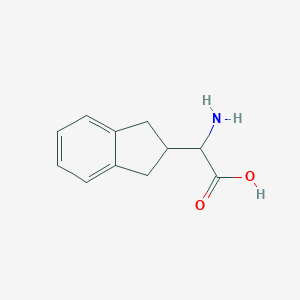
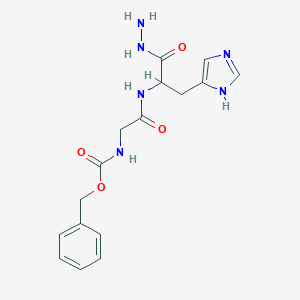
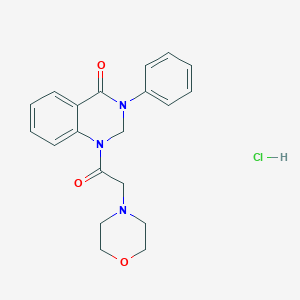
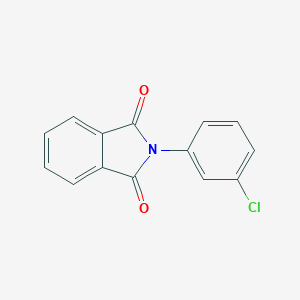
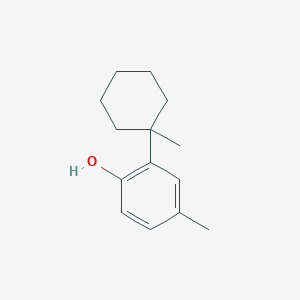
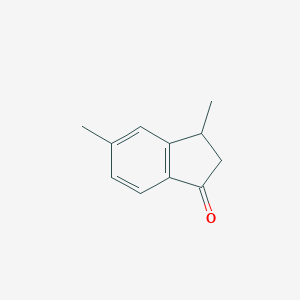
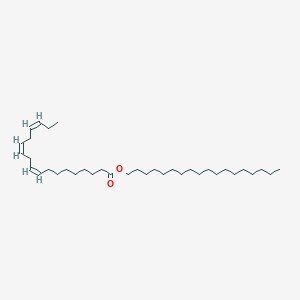
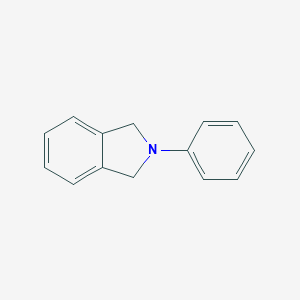
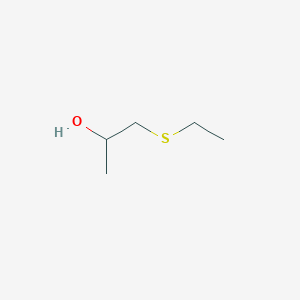
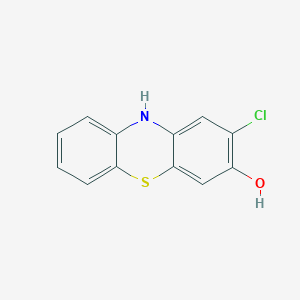
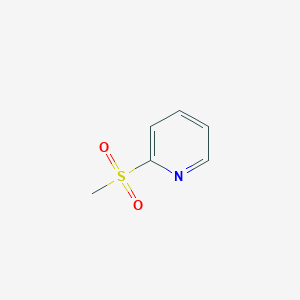
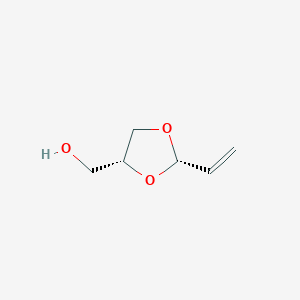
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
